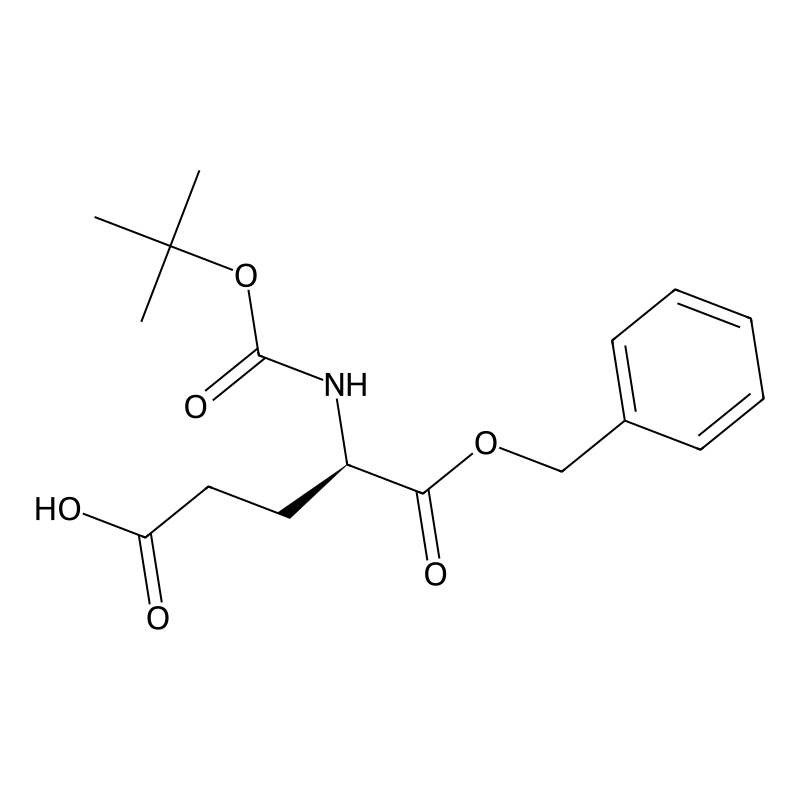

Boc-D-Glu-OBzl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-D-Glu-OBzl (CAS 34404-30-3) is a regioselectively protected D-glutamic acid derivative featuring an acid-labile N-alpha-tert-butyloxycarbonyl (Boc) group and a hydrogenolysis-sensitive alpha-benzyl ester (OBzl). This precise orthogonal protection scheme leaves the gamma-carboxyl group exclusively free for targeted coupling [1]. It serves as a critical, non-interchangeable building block for the synthesis of gamma-linked D-glutamyl peptides, bacterial peptidoglycan mimetics (such as MurNAc-lipid conjugates), and specialized protease-resistant prodrugs. Its dual orthogonal protection makes it highly suitable for complex solution-phase syntheses and Boc-solid-phase peptide synthesis (Boc-SPPS) workflows where regiocontrol and stereochemical fidelity are paramount [1].

Research Fit

Substituting Boc-D-Glu-OBzl with its structural isomer Boc-D-Glu(OBzl)-OH (where the gamma-carboxyl is protected and the alpha-carboxyl is free) fundamentally alters the regiochemistry of subsequent couplings, resulting in alpha-linked rather than the required gamma-linked peptide bonds [1]. Furthermore, replacing the D-enantiomer with the more common L-enantiomer (Boc-L-Glu-OBzl) completely abolishes biological recognition in downstream assays targeting bacterial cell wall biosynthesis, such as Mur ligase or transglycosylase inhibition. Finally, attempting to use Fmoc-based alternatives (e.g., Fmoc-D-Glu-OtBu) requires base-catalyzed deprotection, which can prematurely cleave base-labile lipid or carbohydrate moieties often present in complex glycoconjugate syntheses [1].

Substitution Risk

Regioselective Gamma-Peptide Bond Formation vs. Non-Selective Glutamate Precursors

For the synthesis of bacterial peptidoglycan mimetics (e.g., lipid I/II analogues), the peptide backbone requires a strict gamma-linkage at the D-glutamic acid residue. Boc-D-Glu-OBzl provides an unprotected gamma-carboxyl while protecting the alpha-carboxyl with a benzyl ester. In solution-phase synthesis, coupling Boc-D-Glu-OBzl with an N6-Fmoc-L-Lys derivative via EDCI achieves an 89% yield of the pure gamma-linked dipeptide [1]. Using unprotected or poorly differentiated D-glutamic acid derivatives results in competitive alpha-coupling, significantly reducing the yield of the desired gamma-linked product and complicating downstream purification.

| Evidence Dimension | Regioselective gamma-coupling yield |

| Target Compound Data | 89% targeted gamma-linked dipeptide yield |

| Comparator Or Baseline | Non-regioselective or unprotected D-Glu derivatives |

| Quantified Difference | Eliminates alpha-coupling side reactions, maintaining >85% target yield |

| Conditions | Solution-phase coupling (EDCI/HOBt) for cell wall mimetics |

Procurement teams sourcing building blocks for bacterial cell wall mimetics must specify this exact regioselective alpha-ester to ensure high-yield, scalable gamma-peptide assembly.

Stereochemical Essentiality for Bacterial Enzyme Target Engagement vs. L-Enantiomer

The D-configuration of the glutamic acid residue is biologically essential for targeting bacterial cell wall synthesis machinery. Peptidoglycan precursor analogues synthesized from Boc-D-Glu-OBzl correctly mimic the native bacterial substrate, demonstrating active target engagement (e.g., inhibition of E. coli PBP1b glycosyltransferase with Ki values in the micromolar range) [1]. Substituting this compound with the L-enantiomer (Boc-L-Glu-OBzl) results in biologically inert mimetics that fail to bind bacterial transglycosylases or Mur ligases, rendering the final synthesized compounds useless for antibacterial screening.

| Evidence Dimension | Bacterial enzyme target engagement (e.g., PBP1b) |

| Target Compound Data | Active binding and inhibition (micromolar Ki) |

| Comparator Or Baseline | Boc-L-Glu-OBzl (L-enantiomer) |

| Quantified Difference | Complete loss of biological activity for the L-isomer |

| Conditions | In vitro bacterial glycosyltransferase and ligase inhibition assays |

Sourcing the exact D-enantiomer is a strict requirement for drug discovery programs targeting bacterial peptidoglycan biosynthesis to ensure accurate 3D conformation.

Orthogonality with Base-Labile Side Chains vs. Fmoc/tBu Strategies

In the synthesis of complex lipid I/II analogues, researchers often employ base-labile protecting groups on side chains or lipid moieties. Boc-D-Glu-OBzl provides absolute orthogonality in these workflows, as its Boc group is removed via acid (TFA) and its benzyl ester via hydrogenolysis, leaving base-labile groups completely intact during peptide backbone elongation [1]. If an Fmoc-based strategy (e.g., Fmoc-D-Glu-OtBu) were used as a substitute, the repeated piperidine treatments required for Fmoc removal would prematurely cleave base-labile side chains, destroying the synthetic route.

| Evidence Dimension | Retention of base-labile side chain protecting groups |

| Target Compound Data | 100% retention during peptide backbone elongation |

| Comparator Or Baseline | Fmoc-D-Glu-OtBu (requires piperidine deprotection) |

| Quantified Difference | Prevents premature cleavage caused by basic deprotection conditions |

| Conditions | Solution-phase synthesis of lipid I/II mimetics with base-labile side chains |

Buyers synthesizing delicate glycoconjugates or base-sensitive prodrugs must select Boc-D-Glu-OBzl to prevent structural degradation during deprotection cycles.

Synthesis of Bacterial Cell Wall Mimetics (Lipid I and Lipid II Analogues)

Boc-D-Glu-OBzl is the optimal building block for constructing the gamma-linked D-glutamyl-L-lysine (or m-DAP) core of bacterial peptidoglycan. Its regioselective alpha-benzyl protection ensures high-yield gamma-coupling, making it indispensable for synthesizing substrate analogues used in high-throughput screening of Mur ligase and glycosyltransferase inhibitors[1].

Development of Gamma-Glutamyl Prodrugs and Conjugates

For pharmaceutical development requiring gamma-glutamyl linkages (such as specific targeted prodrugs or folate derivatives), this compound provides the exact regiochemistry needed. The D-stereocenter also imparts resistance to endogenous mammalian proteases, extending the half-life of the resulting conjugates in vivo[1].

Complex Glycoconjugate and Lipopeptide Assembly

When synthesizing complex lipopeptides that incorporate base-labile functional groups, the Boc/Bzl orthogonal protection scheme of Boc-D-Glu-OBzl prevents premature degradation. It allows for backbone elongation under acidic conditions, preserving base-sensitive lipid or carbohydrate moieties until final global deprotection [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types